5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one
Description
Structural Characterization and Nomenclature
This compound exhibits a sophisticated molecular architecture that incorporates multiple substituent patterns within the benzofuran framework. The compound's systematic name reflects the International Union of Pure and Applied Chemistry nomenclature system, which designates the positioning of each functional group relative to the benzofuran-2(3H)-one core. The tert-butyl group occupies the 5-position, while two methyl groups are located at the 3-position, and the nitro group resides at the 6-position of the benzofuran ring system. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)(C)c1cc2c(OC(=O)C2(C)C)cc1N+[O-]. This structural arrangement creates a compound with distinct electronic and steric properties that influence its chemical reactivity and biological activity.
The molecular architecture of this compound demonstrates the characteristic features of substituted benzofurans, with the lactone functionality provided by the 2(3H)-one moiety. The presence of the nitro group at the 6-position introduces significant electron-withdrawing character to the aromatic system, which substantially affects the compound's electrophilic nature and potential for nucleophilic attack. The tert-butyl substituent at the 5-position provides considerable steric bulk, which can influence both the compound's physical properties and its interactions with other molecules. Meanwhile, the geminal dimethyl groups at the 3-position contribute to the compound's structural rigidity and potentially affect its conformational preferences.
The three-dimensional structure of this compound reveals important spatial relationships between the various substituents. The tert-butyl group extends outward from the benzofuran plane, creating a significant steric environment around the 5-position. This spatial arrangement, combined with the electron-withdrawing nitro group, creates a unique electronic distribution that distinguishes this compound from other benzofuran derivatives. The compound's molecular weight of 263.29 grams per mole places it within the range typical for substituted benzofurans used in pharmaceutical applications.
Position within the Benzofuran-2(3H)-one Family
This compound belongs to the extensive family of benzofuran-2(3H)-one derivatives, which represent important structural motifs in medicinal chemistry and natural product synthesis. The benzofuran-2(3H)-one core structure serves as a fundamental building block for numerous biologically active compounds, with the lactone functionality providing opportunities for various chemical transformations. Within this family, the specific substitution pattern of this compound places it among the more highly substituted members, distinguishing it from simpler derivatives such as the parent 5-Nitrobenzofuran-2(3H)-one.
The relationship between this compound and other benzofuran-2(3H)-one derivatives can be understood through comparative analysis of their structural features. The parent compound, 5-Nitrobenzofuran-2(3H)-one, possesses the Chemical Abstracts Service number 21997-23-9 and molecular formula C₈H₅NO₄. This simpler analog lacks the tert-butyl and dimethyl substituents, resulting in a molecular weight of 179.13 grams per mole. The addition of the tert-butyl and dimethyl groups in this compound increases the molecular complexity and introduces additional sites for potential chemical modification.
Comparative studies within the benzofuran-2(3H)-one family reveal distinct patterns of reactivity and biological activity based on substitution patterns. Research has demonstrated that nitro-substituted benzofurans exhibit enhanced electrophilic character, making them valuable dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the nitro group activates the benzofuran ring toward nucleophilic attack, while the presence of bulky substituents like tert-butyl groups can provide selectivity in chemical transformations. The geminal dimethyl substitution at the 3-position creates additional steric hindrance and may influence the compound's stability and reactivity profile.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Nitrobenzofuran-2(3H)-one | 21997-23-9 | C₈H₅NO₄ | 179.13 | 5-Nitro |
| This compound | 1246213-39-7 | C₁₄H₁₇NO₄ | 263.29 | 5-tert-Butyl, 3,3-dimethyl, 6-nitro |
| 2-Butyl-5-nitrobenzofuran | 133238-87-6 | C₁₂H₁₃NO₃ | 219.24 | 2-Butyl, 5-nitro |
Historical Context of Nitrobenzofuran Research
The historical development of nitrobenzofuran chemistry traces back to early investigations into heterocyclic aromatic compounds containing electron-withdrawing substituents. Research into nitrobenzofurans has evolved significantly over the past several decades, with particular emphasis on understanding their unique electronic properties and potential applications in organic synthesis. The field has witnessed substantial growth in methods for preparing 3-nitrobenzofurans and their polycondensed derivatives, which serve as valuable substrates for dearomatization reactions of the furan ring. These developments have established nitrobenzofurans as important synthetic intermediates and pharmaceutical building blocks.
Early synthetic approaches to nitrobenzofuran derivatives focused primarily on direct nitration methods of benzofuran substrates. However, these methods often suffered from regioselectivity issues and limited functional group tolerance. The development of more sophisticated synthetic strategies, including the Nenitzescu reaction using quinones or quinone monoimines with β-nitroenamines, provided access to 5-amino- and 5-hydroxy-3-nitrobenzofurans with improved selectivity. These methodological advances laid the groundwork for the synthesis of more complex derivatives like this compound.
The recognition of nitrobenzofurans as valuable dienophiles in polar Diels-Alder reactions has significantly expanded their utility in synthetic organic chemistry. Studies have demonstrated that both 2-nitrobenzofuran and 3-nitrobenzofurans can participate in polar thermal Diels-Alder reactions with normal electron demand using various structurally different dienes. These reactions represent domino processes that begin with polar Diels-Alder reactions followed by concerted elimination of nitrous acid from the cycloadducts, ultimately yielding dibenzofuran derivatives. The strong electron-withdrawing character of the nitro group induces similar reactivity at both 2- and 3-positions in the benzofuran ring, contributing to their versatility as synthetic intermediates.
Significance in Organic Chemistry and Materials Science
This compound holds considerable significance in contemporary organic chemistry, particularly in the context of pharmaceutical intermediate synthesis and drug development. The compound's role as an intermediate in the synthesis of Ivacaftor Carboxylic Acid demonstrates its practical importance in medicinal chemistry. Ivacaftor represents a breakthrough therapeutic agent for cystic fibrosis treatment, and the availability of high-quality synthetic intermediates like this compound is essential for the efficient production of this life-saving medication.
The compound's structural features make it particularly valuable for studying structure-activity relationships in benzofuran-containing pharmaceuticals. The combination of electron-withdrawing nitro groups with sterically demanding tert-butyl and dimethyl substituents creates a unique electronic and steric environment that can influence biological activity and pharmacokinetic properties. Research into similar nitrobenzofuran derivatives has revealed significant antifungal activities, with studies showing that modifications to oxygen atom substituents can either increase or maintain antifungal activity compared to carbonyl groups. These findings suggest that this compound may possess inherent biological activity beyond its role as a synthetic intermediate.
In materials science applications, nitrobenzofuran derivatives have attracted attention for their potential use in organic electronics and photonic materials. The extended conjugation provided by the benzofuran core, combined with the electron-withdrawing nitro group, can result in interesting optical and electronic properties. The specific substitution pattern of this compound may influence its solid-state packing behavior and intermolecular interactions, factors that are crucial for materials applications. The compound's thermal stability and processability, influenced by the bulky tert-butyl group and geminal dimethyl substitution, make it a candidate for incorporation into polymer matrices or use as a building block for more complex materials.
The synthetic accessibility of this compound through established organic chemistry methods ensures its continued availability for research applications. The compound is commercially available from multiple suppliers with purities exceeding 95%, indicating the development of reliable synthetic protocols. Storage recommendations typically specify inert atmosphere conditions at 2-8°C, reflecting the compound's moderate stability under controlled conditions. The availability of comprehensive characterization data, including nuclear magnetic resonance spectroscopy and mass spectrometry data, facilitates its use in research and development applications.
Properties
IUPAC Name |
5-tert-butyl-3,3-dimethyl-6-nitro-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-13(2,3)8-6-9-11(7-10(8)15(17)18)19-12(16)14(9,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCLUJQMFCTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732341 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-39-7 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a benzofuran derivative, followed by the introduction of tert-butyl and dimethyl groups through Friedel-Crafts alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or alter other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substituting agents: Such as halogens, alkyl halides, or other electrophiles and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one (from ): Features a 3,4-dimethylanilino substituent and lacks nitro or tert-butyl groups.
6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one (from ): Shares the tert-butyl and dimethyl groups but replaces the nitro group with an amino group.
Crystallographic Behavior
- The target compound’s nitro group may reduce π–π stacking compared to 3-(3,4-dimethyl-anilino)-2-benzofuran-1(3H)-one, which exhibits strong π–π interactions (centroid distance: 3.7870 Å) . The tert-butyl group could further disrupt packing due to steric hindrance.
Thermodynamic and Solubility Trends
- The tert-butyl group in the target compound likely improves lipophilicity compared to the anilino derivative but may reduce solubility in polar solvents.
- The nitro group’s polarity could increase melting points relative to the amino analog, though experimental data are needed for confirmation.
Biological Activity
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one is a synthetic organic compound with a complex structure that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: 5-tert-butyl-3,3-dimethyl-6-nitro-1-benzofuran-2-one
- Molecular Formula: C14H17NO4
- CAS Number: 1246213-39-7
The compound features a benzofuran ring substituted with tert-butyl, dimethyl, and nitro groups, which contribute to its unique chemical properties and biological interactions.
Synthesis:
The synthesis of this compound typically involves:
- Nitration of a benzofuran derivative.
- Friedel-Crafts alkylation to introduce tert-butyl and dimethyl groups.
These methods often require strong acids or bases and specific catalysts to optimize yield and purity.
Mechanism of Action:
The biological activity of this compound is primarily attributed to:
- The nitro group , which can undergo redox reactions, influencing oxidative stress within cells.
- The benzofuran moiety , which may interact with various enzymes and receptors, potentially modulating their activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:
- In vitro assays demonstrated that nitro-substituted compounds exhibit significant cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Nitro Compound 5 | A549 | 6.26 ± 0.33 |
| Nitro Compound 5 | NCI-H358 | 6.48 ± 0.11 |
| Nitro Compound 6 | HCC827 | 20.46 ± 8.63 |
These results suggest that the presence of the nitro group enhances the antitumor efficacy of the compounds tested.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been evaluated:
- Testing against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria showed promising antibacterial activity in certain derivatives .
Case Studies
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor activity of various nitrobenzofuran derivatives, compound 5 demonstrated high cytotoxicity in a two-dimensional culture system while showing moderate effects in three-dimensional cultures. This indicates potential for further development as an anticancer agent with optimized dosing to minimize toxicity to normal cells .
Case Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis revealed that modifications on the benzofuran ring significantly affect biological activity. Compounds lacking the nitro group exhibited reduced cytotoxicity, underscoring the importance of this functional group in enhancing biological interactions .
Q & A
Basic: What are the common synthetic routes for 5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one, and how do substituents influence reaction design?
The synthesis typically involves multi-step strategies, leveraging nitration and alkylation. For example, nitration of benzofuran-2(3H)-one derivatives using fuming nitric acid or mixed acids introduces the nitro group at the 6-position (as seen in analogous nitrobenzofuranones) . The tert-butyl and dimethyl groups likely require protection/deprotection steps to avoid side reactions. Substituent steric effects (e.g., tert-butyl) may necessitate mild reaction conditions to prevent steric hindrance during cyclization or functionalization. Characterization of intermediates via TLC and GCMS is critical to monitor progress .
Basic: Which spectroscopic methods are most effective for structural confirmation, and how are discrepancies resolved?
Key techniques include:
- 1H/13C NMR : Assigns substituent positions (e.g., tert-butyl δ ~1.3 ppm for nine equivalent protons; nitro group deshields adjacent carbons) .
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1705 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar 5-nitrobenzofuran-2(3H)-one .
Discrepancies (e.g., unexpected GCMS fragments) may arise from impurities or isomers. Cross-validation with HRMS and 2D NMR (COSY, HSQC) clarifies structural ambiguities .
Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic/electrophilic reactions?
The nitro group is strongly electron-withdrawing, activating the benzofuran ring toward nucleophilic substitution at meta/para positions. For example, in bromination or amination, regioselectivity may favor positions adjacent to the nitro group. Conversely, electrophilic attacks (e.g., Friedel-Crafts) are disfavored due to reduced electron density. Comparative studies with non-nitrated analogs (e.g., tert-butyl-dimethyl benzofuranone) can isolate the nitro group’s electronic effects .
Advanced: How can researchers address contradictions in analytical data, such as GCMS purity vs. NMR isomer detection?
GCMS may indicate high purity (e.g., 100%), while NMR reveals isomeric impurities (e.g., 2% in ). This discrepancy arises from GCMS insensitivity to stereoisomers or conformers. Solutions include:
- HPLC/Chiral Chromatography : Separates enantiomers or diastereomers.
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).
- DFT Calculations : Predicts stable conformers and matches experimental NMR shifts .
Advanced: What strategies optimize crystallization for X-ray diffraction studies of nitrobenzofuranone derivatives?
Crystallization challenges stem from the bulky tert-butyl group and nitro group polarity. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to balance polarity.
- Slow Evaporation : Promoves ordered lattice formation.
- Derivatization : Introduce hydrogen-bond donors (e.g., hydroxyl groups) to enhance crystal packing, as seen in 5-nitrobenzofuran-2(3H)-one structures .
Advanced: How can computational methods predict the compound’s stability under varying pH or thermal conditions?
- DFT/Molecular Dynamics : Models bond dissociation energies (e.g., nitro group stability under heat).
- pKa Prediction Tools : Estimate protonation states affecting solubility (e.g., nitro group’s acidic nature).
- Accelerated Stability Testing : Expose the compound to controlled stress (pH 1–13, 40–80°C) and monitor degradation via HPLC .
Advanced: What role does the tert-butyl group play in modulating the compound’s physicochemical properties?
The tert-butyl group:
- Enhances Lipophilicity : Increases logP, impacting membrane permeability in biological assays.
- Reduces Solubility : Requires polar aprotic solvents (e.g., DMSO) for in vitro studies.
- Improves Thermal Stability : Steric bulk may hinder decomposition pathways. Comparative studies with methyl or isopropyl analogs quantify these effects .
Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR) in medicinal chemistry?
- Functional Group Interconversion : Replace nitro with amine (via reduction) to assess electron-donating effects.
- Positional Isomerism : Synthesize 4-nitro or 7-nitro analogs to study regioselectivity.
- Hybrid Molecules : Conjugate with pharmacophores (e.g., purine in ) via click chemistry. Biological screening (e.g., kinase inhibition) validates SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
